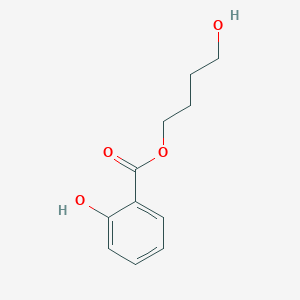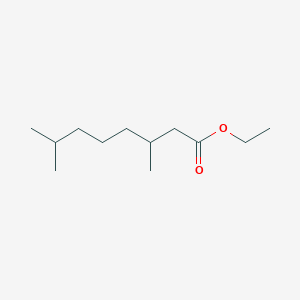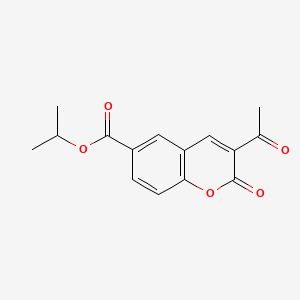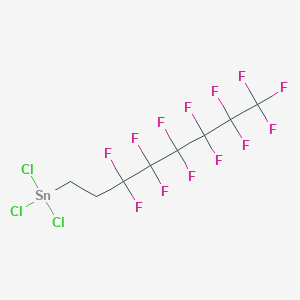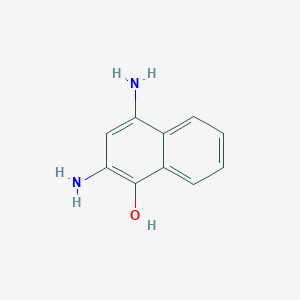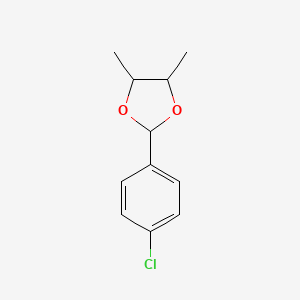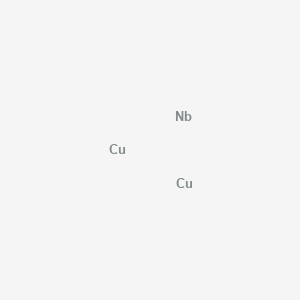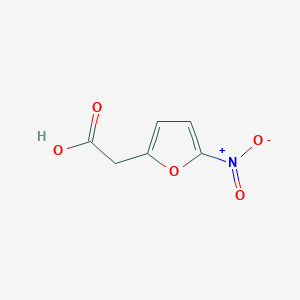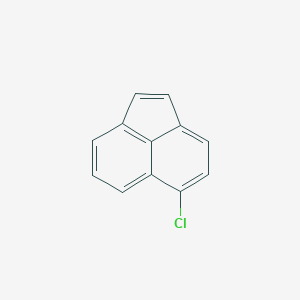![molecular formula C26H24Cl2N2O B14728513 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol CAS No. 6283-30-3](/img/structure/B14728513.png)
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and phenylethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
準備方法
The synthesis of 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride or thionyl chloride to introduce the chloro substituents.
Substitution with Phenylethyl Group: The chlorinated quinoline is reacted with phenylethylamine under basic conditions to introduce the phenylethyl group.
Final Assembly: The final step involves the reaction of the substituted quinoline with ethanolamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated that it may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It may inhibit enzymes involved in DNA replication and repair, leading to cell death. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular processes.
類似化合物との比較
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol is unique due to its specific substitution pattern on the quinoline core. Similar compounds include:
Quinoline: The parent compound, which lacks the chloro and phenylethyl substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological and chemical properties.
特性
CAS番号 |
6283-30-3 |
|---|---|
分子式 |
C26H24Cl2N2O |
分子量 |
451.4 g/mol |
IUPAC名 |
1-[7-chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-(2-phenylethylamino)ethanol |
InChI |
InChI=1S/C26H24Cl2N2O/c1-17-23(28)12-11-21-22(25(31)16-29-14-13-18-5-3-2-4-6-18)15-24(30-26(17)21)19-7-9-20(27)10-8-19/h2-12,15,25,29,31H,13-14,16H2,1H3 |
InChIキー |
FZPWMSASDMDFHI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(CNCCC3=CC=CC=C3)O)C4=CC=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
